

Physical and chemical properties of 2-Fluoro-4-(methylthio)aniline

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Compound of Interest

Compound Name: 2-Fluoro-4-(methylthio)aniline

Cat. No.: B1322091

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An In-Depth Technical Guide to 2-Fluoro-4-(methylthio)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **2-Fluoro-4-(methylthio)aniline**, a key intermediate in the synthesis of targeted therapeutics.

Chemical Identity and Physical Properties

2-Fluoro-4-(methylthio)aniline is a substituted aniline derivative with the chemical formula C₇H₈FNS. Its chemical structure incorporates a fluorine atom at the 2-position and a methylthio group at the 4-position of the aniline ring.

Table 1: Physical and Chemical Properties of **2-Fluoro-4-(methylthio)aniline**

Property	Value	Source
CAS Number	76180-33-1	[1] [2] [3] [4]
Molecular Formula	C ₇ H ₈ FNS	[1]
Molecular Weight	157.21 g/mol	[1]
Appearance	Liquid	[2]
Boiling Point	No data available	
Melting Point	No data available	
Density	No data available	
Solubility	No data available	
XLogP3	2.2	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	1	[1]

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of **2-Fluoro-4-(methylthio)aniline** provides characteristic signals for the aromatic protons, the amine protons, and the methylthio group protons.

¹H NMR (300 MHz, CDCl₃): δ 7.03 (dd, J = 8.8, 2.9 Hz, 1H), 6.86 – 6.73 (m, 1H), 6.65 (dd, J = 8.7, 5.0 Hz, 1H), 3.85 (br. s., 2H), 2.43 (s, 3H).

Synthesis and Purification

While a specific detailed protocol for the synthesis of **2-Fluoro-4-(methylthio)aniline** is not readily available in the searched literature, a general method for the preparation of 2-thiomethyl-4-substituted anilines can be adapted. This typically involves the reaction of a

corresponding benzothiazole derivative with potassium hydroxide followed by methylation with methyl iodide.

A plausible synthetic route could also involve the protection of the amino group of 2-fluoro-4-bromoaniline, followed by a nucleophilic aromatic substitution with a methylthiolate source, and subsequent deprotection.

General Experimental Protocol for a Related Synthesis

The following is a general procedure for the synthesis of 2-thiomethyl-4-substituted anilines which may be adapted for the target compound.

Materials:

- Substituted benzothiazole
- Potassium hydroxide (KOH)
- Methyl iodide (MeI)
- Water
- Diethyl ether
- Magnesium sulfate ($MgSO_4$)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, petroleum ether)

Procedure:

- A solution of potassium hydroxide in water is prepared.
- The corresponding benzothiazole derivative is added to the KOH solution and the mixture is refluxed for an extended period (e.g., 17 hours).
- After cooling to room temperature, methyl iodide is added dropwise, and the reaction is stirred for an additional hour.

- The reaction mixture is then extracted with diethyl ether.
- The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system, such as a mixture of ethyl acetate and petroleum ether.^[5]

Purification

Purification of the crude product can be achieved by flash column chromatography on silica gel.^[6] The choice of eluent will depend on the polarity of the impurities. A gradient of ethyl acetate in a nonpolar solvent like hexanes or petroleum ether is commonly used.^[6]

Caption: General workflow for synthesis and purification.

Reactivity and Applications in Drug Development

2-Fluoro-4-(methylthio)aniline is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the aniline and methylthio groups provide sites for further chemical modification.

A notable application of a structurally related compound, 2-fluoro-4-iodoaniline, is in the synthesis of the MEK inhibitor trametinib.^{[6][7]} This highlights the importance of the 2-fluoroaniline scaffold in developing targeted cancer therapies.

Role in MEK Inhibitor Synthesis

Mitogen-activated protein kinase (MAPK) signaling pathways, particularly the RAS-RAF-MEK-ERK cascade, are frequently dysregulated in various cancers.^[5] MEK1 and MEK2 are key kinases in this pathway, and their inhibition is a validated therapeutic strategy.^{[1][8]}

Trametinib is a highly selective, allosteric inhibitor of MEK1 and MEK2.^[8] The synthesis of trametinib involves the coupling of key intermediates, one of which is derived from a 2-fluoro-4-haloaniline derivative.^{[6][7]} **2-Fluoro-4-(methylthio)aniline** serves as a close analog and potential precursor for similar MEK inhibitors, where the methylthio group can be further functionalized or act as a bioisostere for other groups.

Caption: The MEK/ERK signaling pathway and the inhibitory action of trametinib.

Safety and Handling

2-Fluoro-4-(methylthio)aniline is associated with the following hazard statements:

- H302: Harmful if swallowed.[2]
- H315: Causes skin irritation.[2]
- H319: Causes serious eye irritation.[2]
- H335: May cause respiratory irritation.[2]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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